1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)-
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Overview
Description
1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H18O It is a derivative of heptadienol, characterized by the presence of a tert-butyl group at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the partial hydrogenation of allyl alcohol derivatives. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)- often involves large-scale hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadien-4-ol: A structurally similar compound without the tert-butyl group.
4-Methyl-1,6-heptadien-4-ol: Another derivative with a methyl group at the fourth carbon position.
1,5-Heptadien-4-ol: A compound with a different arrangement of double bonds.
Uniqueness
1,6-Heptadien-4-ol, 4-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes where such properties are desired .
Properties
CAS No. |
10202-74-1 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-tert-butylhepta-1,6-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-6-8-11(12,9-7-2)10(3,4)5/h6-7,12H,1-2,8-9H2,3-5H3 |
InChI Key |
OFHQRFLUMSVPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC=C)(CC=C)O |
Origin of Product |
United States |
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